Kinase Selectivity: CTA056's Intermediate ITK/BTK Selectivity Window vs. BMS-509744 and Ibrutinib
CTA056 demonstrates a distinct and defined selectivity profile among Tec family kinases. In a head-to-head kinase assay, CTA056 exhibited an IC50 of 100 nM for ITK, 400 nM for BTK, and 5,000 nM for ETK, yielding a 4-fold selectivity for ITK over BTK [1]. This contrasts with the comparator BMS-509744, which has a reported IC50 of 19 nM for ITK but a different, less-documented selectivity profile against other Tec kinases, and with Ibrutinib, which is a potent BTK inhibitor (IC50 = 0.46 nM) with secondary activity against ITK . This quantified difference in selectivity is critical for experiments aimed at isolating ITK function from the confounding effects of BTK inhibition.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | ITK IC50 = 100 nM; BTK IC50 = 400 nM; ETK IC50 = 5,000 nM |
| Comparator Or Baseline | BMS-509744: ITK IC50 = 19 nM; Ibrutinib: BTK IC50 = 0.46 nM |
| Quantified Difference | CTA056 exhibits a 4-fold selectivity for ITK over BTK (100 nM vs. 400 nM). BMS-509744 is ~5x more potent against ITK. Ibrutinib has negligible primary ITK activity. |
| Conditions | Cell-free kinase assay using purified kinases |
Why This Matters
This defined selectivity profile allows researchers to attribute cellular and in vivo effects specifically to ITK inhibition, which is not possible with less selective or differently selective tool compounds.
- [1] Guo W, et al. Mol Pharmacol. 2012 Nov;82(5):938-47. View Source
